molecular formula C6H5IN2O2 B1312708 4-Iodo-2-nitroaniline CAS No. 20691-72-9

4-Iodo-2-nitroaniline

Cat. No. B1312708
CAS RN: 20691-72-9
M. Wt: 264.02 g/mol
InChI Key: QVCRSYXVWPPBFJ-UHFFFAOYSA-N
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Description

4-Iodo-2-nitroaniline, also known as 4-Iodo-2-nitrophenylamine, is a chemical compound with the empirical formula C6H5IN2O2 . It has a molecular weight of 264.02 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-nitroaniline consists of an aromatic ring (benzene) with an iodine atom and a nitro group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

  • Crystal Structural Characterization and Transformations : The crystal polymorphs of compounds similar to 4-Iodo-2-nitroaniline, like 2-Iodo-4-nitroaniline, have been fully characterized, revealing triclinic, orthorhombic, and monoclinic forms. These studies include observations of solvent-mediated transformations and data from in situ laser probes, suggesting applications in crystallography and material science (Kelly et al., 2010).

  • Interplay of Molecular Interactions : Research has also focused on the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in isomeric forms of iodo-nitroanilines. Such studies are crucial for understanding the molecular structure and potential applications in materials science and chemistry (Garden et al., 2002).

  • Selective Growth of Polymorphs on Templates : Research shows that the less stable orthorhombic phase of 2-Iodo-4-nitroaniline can be selectively grown on self-assembled monolayer templates. This has implications in the controlled growth of specific crystal structures for various applications (Hiremath et al., 2004).

  • Use in Dye Manufacturing : 4-Iodo-2-nitroaniline and similar compounds have been used in the preparation of disperse dyes, contributing to the development of dyes with specific color, dyeing, and fastness properties. This suggests its application in textile and dye manufacturing industries (Peters & Soboyejo, 2008).

  • High- and Low-Temperature Phases : Studies on isostructural compounds like 4-Iodo-3-nitroaniline have explored their high- and low-temperature phases. This research can inform applications in materials science, especially in understanding temperature-dependent structural changes (Fábry et al., 2014).

  • Wastewater Treatment : The enhanced treatment of nitroaniline-containing wastewater has been achieved using technologies like membrane-aerated biofilm reactors. This highlights potential applications in environmental engineering and pollution control (Mei et al., 2020).

  • Photolabeling in Biological Studies : 4-Iodo-2-nitroaniline has been used in the development of systems for radioactive labeling of compounds of biological interest, indicating its potential application in biochemistry and molecular biology (Tejedor & Ballesta, 1983).

Safety And Hazards

4-Iodo-2-nitroaniline may pose certain hazards. For instance, it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling this compound .

properties

IUPAC Name

4-iodo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRSYXVWPPBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463820
Record name 4-Iodo-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-nitroaniline

CAS RN

20691-72-9
Record name 4-Iodo-2-nitrobenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-nitroaniline
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Synthesis routes and methods

Procedure details

In a round bottom flask, a mixture of o-nitro aniline (formula 4) (13.7 g, 100 mmol), and potassium iodide (16.6 g, 100 mmol), potassium periodate (21.4 g, 100 mmol), sodium chloride (11.7 g, 200 mmol) in acetic acid and water (9:1) was stirred for 8-15 hours at room temperature. The reaction mixture was then poured over chopped ice and extracted with dichloromethane. The extract was further washed twice with water, then brine solution and dried over anhydrous sodium sulfate. On removal of dichloromethane 4-iodo-2-nitro aniline (formula 3) was obtained in 100% yield (26.4 g). The product was analyzed by the analytical methods like 1H & 13C NMR and GC-MS for its purity.
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21.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
SJ Garden, SP Fontes, JL Wardell… - … Section B: Structural …, 2002 - scripts.iucr.org
… In the isomeric 4-iodo-2-nitroaniline (II), each of the two independent molecules forms hydrogen-bonded chains that are linked by two-centre iodo⋯nitro interactions into sheets of two …
Number of citations: 35 scripts.iucr.org
L Emmanuvel, RK Shukla, A Sudalai, S Gurunath… - Tetrahedron letters, 2006 - Elsevier
… %) and NaCl (30 mol %) was not fruitful and when LiBr was employed as the additive, nuclear bromination was a competitive reaction resulting in the formation of 4-iodo-2-nitroaniline …
Number of citations: 76 www.sciencedirect.com
V Sharma, P Srivastava, SK Bhardwaj… - Green Processing and …, 2018 - degruyter.com
… [35] reported the formation of 4-iodo-2-nitroaniline in a longer duration (8 h). There was no effect of electron withdrawing -NO 2 group in the case of o-nitrophenol (1.m) which gave …
Number of citations: 7 www.degruyter.com
JJ Duschmale, TJ Woltering, KH Bleicher - Synlett, 2008 - thieme-connect.com
… Herein we describe the facile generation of novel benzimidazoles starting from 5-chloro-4-iodo-2-nitroaniline. A synthesis protocol was established which allows the parallel synthesis …
Number of citations: 2 www.thieme-connect.com
VV Phatake, BM Bhanage - Tetrahedron Letters, 2021 - Elsevier
… Then we performed a reaction with 4-iodo-2-nitroaniline as a substrate gave only benzimidazole instead of 5-iodo-1H-benzimidazole (Table 2 entry 8). Additionally, N-substituted …
Number of citations: 10 www.sciencedirect.com
A Palav, B Misal, G Chaturbhuj - The Journal of Organic …, 2021 - ACS Publications
In situ iodine monochloride (I-Cl) generation followed by iodination of aromatics using NCBSI/KI system has been developed. The NCBSI reagent requires no activation due to longer …
Number of citations: 4 pubs.acs.org
E Marzec, J Poznański, D Paprocki - IUBMB life, 2020 - Wiley Online Library
… et al.,17 resulting in 4-iodo-2-nitroaniline. 2-chloro-4-iodo-5-nitroaniline and 2,4-diiodo-5-nitroaniline were obtained by heating 4-iodo-2-nitroaniline in dimethylformamide at 130C in …
Number of citations: 5 iubmb.onlinelibrary.wiley.com
H Antaki, V Petrow - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 4-Iodo-2-nitroaniline condensed with D-glucose, but acetylation of the crude product, followed by fractionation, gave only a single 4-iodo-2-nitro- 1-(tetra-acetyl D-glycosyl)aniline, from …
Number of citations: 7 pubs.rsc.org
H Gershon, DD Clarke, JJ McMahon… - Monatshefte für Chemie …, 2002 - Springer
… 4-Iodo-2-nitroaniline (5) was prepared from 2-nitroaniline by iodination with NIS. A Skraup synthesis starting with 5 yielded 6-iodo-8-nitroquinoline (6), which was reduced to the 8-…
Number of citations: 8 link.springer.com
MN Alberti, Y Polyhach, MD Tzirakis… - … A European Journal, 2016 - Wiley Online Library
… Specifically, the preparation of 5-iodo-2-methyl-1H-benzimidazole (13) was achieved in one step by the Na 2 S 2 O 4 reduction of 4-iodo-2-nitroaniline (19)18 in the presence of …

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